molecular formula C7H3ClN2O2 B1361363 4-Chloro-3-nitrobenzonitrile CAS No. 939-80-0

4-Chloro-3-nitrobenzonitrile

Cat. No. B1361363
CAS RN: 939-80-0
M. Wt: 182.56 g/mol
InChI Key: XBLPHYSLHRGMNW-UHFFFAOYSA-N
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Description

4-Chloro-3-nitrobenzonitrile is an organic compound with the molecular formula ClC6H3(NO2)CN. It is a white to light yellow to green powder . It has been prepared from the reaction of 4-chloro-3-nitrobenzamide and phosphorus oxychloride . It may be employed for the radiosynthesis of analogs of serotonin transporter (SERT) ligands for use in positron emission tomography (PET) studies . It may also be used in the synthesis of 3-nitro-4-thiocyanobenzonitryl .


Synthesis Analysis

The synthesis of 4-Chloro-3-nitrobenzonitrile involves the reaction of 4-chloro-3-nitrobenzamide and phosphorus oxychloride . Unfortunately, the detailed synthesis process is not available in the search results.


Molecular Structure Analysis

In the molecular structure of 4-Chloro-3-nitrobenzonitrile, the Cl, C, and N atoms are coplanar with the aromatic ring . The molecules of 4-chloro-3-nitrobenzonitrile are linked by weak intermolecular C-H…O and C-H…N hydrogen bonds . The π-π contact between the benzene rings may further stabilize the structure .


Chemical Reactions Analysis

The vibrational analysis of 4-chloro-3-nitrobenzonitrile has been recorded in the range of 400-4000cm -1 . Unfortunately, the detailed chemical reactions involving 4-Chloro-3-nitrobenzonitrile are not available in the search results.


Physical And Chemical Properties Analysis

4-Chloro-3-nitrobenzonitrile is a solid at 20°C . It has a molecular weight of 182.56 . It is slightly soluble in water . Its melting point ranges from 98.0 to 102.0 °C .

Scientific Research Applications

Vibrational Analysis and Quantum Chemical Calculations

4-Chloro-3-nitrobenzonitrile has been subject to vibrational analysis using experimental and theoretical methods. Studies have investigated its harmonic and anharmonic vibrational frequencies through FT-IR and μ-Raman spectra. Quantum chemical calculations, such as Hartree Fock (HF) and density functional B3LYP and M06-2X methods, have been used to calculate its theoretical vibrational frequencies and geometric parameters. This research aids in the understanding of the molecular structure and properties of 4-Chloro-3-nitrobenzonitrile (Sert, Çırak, & Ucun, 2013).

Thermophysical Behavior and Phase Transitions

Research on the thermophysical behavior of 4-Chloro-3-nitrobenzonitrile, along with its isomers, has been conducted using differential scanning calorimetry. This includes studying the temperature-dependent behavior and phase transitions, as well as measuring the enthalpies and entropies of the fusion processes. Such studies are critical in understanding the thermal properties and stability of the compound (Jiménez et al., 2002).

Hydrogenation Studies Using Raney Nickel Catalyst

The hydrogenation of 4-Chloro-3-nitrobenzonitrile, alongside other nitrobenzonitriles, has been explored using Raney nickel catalysts. The position of the nitro group relative to the nitrile group plays a significant role in the hydrogenation process. Such studies are pivotal in organic synthesis and for understanding the reactivity of nitrobenzonitriles (Koprivova & Červený, 2008).

Synthesis and Chemical Reactivity

Various studies have focused on the synthesis of 4-Chloro-3-nitrobenzonitrile and its derivatives, exploring different synthetic routes and reactions. These studies contribute to the field of organic chemistry, particularly in the synthesis of pharmaceutical intermediates and other complex organic compounds (Sun & Kao, 1981).

Solubility and Adsorption Properties

Research on the solubility of 4-Chloro-3-nitrobenzonitrile in various solvent mixtures has been carried out, providing essential data for its use in chemical processes. Additionally, studies on its adsorption properties, particularly in water treatment and purification processes, have been conducted, demonstrating its potential applications in environmental science (Wanxin et al., 2018).

Safety And Hazards

4-Chloro-3-nitrobenzonitrile is considered hazardous. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation . Precautionary measures include washing thoroughly after handling, wearing protective gloves/eye protection/face protection, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-chloro-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3ClN2O2/c8-6-2-1-5(4-9)3-7(6)10(11)12/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLPHYSLHRGMNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C#N)[N+](=O)[O-])Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50239868
Record name Benzonitrile, 4-chloro-3-nitro-
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Molecular Weight

182.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chloro-3-nitrobenzonitrile

CAS RN

939-80-0
Record name 4-Chloro-3-nitrobenzonitrile
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzonitrile, 4-chloro-3-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000939800
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzonitrile, 4-chloro-3-nitro-
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Record name 4-chloro-3-nitrobenzonitrile
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Synthesis routes and methods

Procedure details

4-chloro-benzonitrile was reacted with nitric acid to obtain 3-nitro-4-chloro-benzonitrile melting at 100°-101° C. which was reacted with N-hydroxy-phthalimide to obtain 0-(4-cyano-2-nitrophenoxy)-phthalimide melting at 233°-234° C. The latter was reacted to obtain 0-(4-cyano-2-nitro-phenyl)-hydroxylamine melting at 154°-155° C.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
147
Citations
Y Sert, Ç Çırak, F Ucun - Spectrochimica Acta Part A: Molecular and …, 2013 - Elsevier
… In this study, firstly, for the vibrational analysis of 4-chloro-3-nitrobenzonitrile we have taken the experimental IR and R spectra. And then, we have calculated the geometric parameters, …
Number of citations: 51 www.sciencedirect.com
BN Liu, SG Tang, HY Li, C Guo - Acta Crystallographica Section E …, 2009 - scripts.iucr.org
In the title compound, C7H3ClN2O2, the Cl, C and N atoms are coplanar with the aromatic ring. In the crystal structure, weak intermolecular C—H⋯O and C—H⋯N hydrogen bonds link …
Number of citations: 1 scripts.iucr.org
Y Wang, K Fan, C Li, C Ge - Acta Crystallographica Section E …, 2010 - scripts.iucr.org
… 4-chloro-3-nitrobenzonitrile (4.0 g, 0.022 mol)was heat in 10 ml fresh distilled aniline for 18 h at 403 K. After reaction completed (TLC control) was added 50 ml e thanol, at room …
Number of citations: 6 scripts.iucr.org
J Miller - Journal of the American Chemical Society, 1954 - ACS Publications
… , (vii) 4-chloro-3-nitrobenzaldehyde and (viii) 4-chloro-3nitrobenzonitrile. … 4-Chloro-3-nitrobenzonitrile at 45.3 … 4-Chloro-3-nitrobenzonitrile: from />-chlorobenzonitrile by the method of …
Number of citations: 13 pubs.acs.org
P Pazdera, M Potacek - Chem. Papers, 1988 - researchgate.net
… an acid-catalyzed addition of 4-substituted 2-nitroanilines to cyanamide or a nucleophilic substitution of chlorine atom in l-chloro-2,4-dinitrobenzene and 4-chloro-3-nitrobenzonitrile …
Number of citations: 16 www.researchgate.net
HG Dunlop, TF Macrae, SH Tucker - Journal of the Chemical Society …, 1934 - pubs.rsc.org
… cit.) to distinguish a difference between l-chloro2 : 4-dinitrobenzene and 4-chloro-3-nitrobenzonitrile in reactivity towards piperidine may be due to that difference being imperceptible in …
Number of citations: 0 pubs.rsc.org
H Jia - Acta Crystallographica Section E: Structure Reports …, 2012 - scripts.iucr.org
… 4-Chloro-3-nitrobenzonitrile (4.2 g, 0.023 mol) was refluxed in 25 ml of t-propylamine and 50 ml of tetrahydrofuran for 4 h. The solvent was then evaporated and water was added to give …
Number of citations: 6 scripts.iucr.org
NS Bayliss, RL Heppolette, LH Little… - Journal of the American …, 1956 - ACS Publications
… conditions (and similarly if reaction were stopped by adding to standard HC1) in which imido ester formed by the 4-chloro-3-nitrobenzonitrile does not affect the change in titer dueto …
Number of citations: 22 pubs.acs.org
AA Wilson, N Ginovart, M Schmidt… - Journal of Medicinal …, 2001 - ACS Publications
… ; the correct chemical name is 4-chloro-3-nitrobenzonitrile. The corrected sentence is as follows: This was treated with K2CO3 (5.5 g, 40 mmol), 4-chloro-3-nitrobenzonitrile (3.9 g, 21.3 …
Number of citations: 2 pubs.acs.org
MA Palafox, D Kattan… - Journal of …, 2023 - Taylor & Francis
… The best results obtained by B3LYP in bond lengths are in accordance to those reported in 4-chloro-3-nitrobenzonitrile (Sert et al., Citation2013) with a correlation coefficient (R 2 ) of …
Number of citations: 4 www.tandfonline.com

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